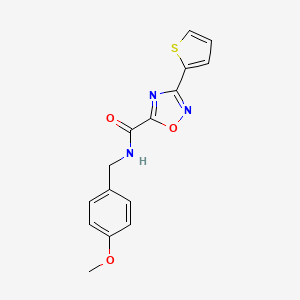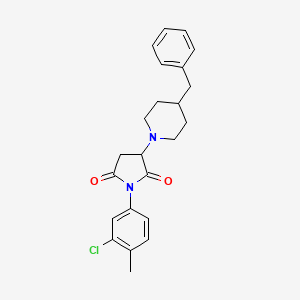![molecular formula C16H18N2O2S B5031368 3-methyl-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5031368.png)
3-methyl-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione, also known as pioglitazone, is a thiazolidinedione drug that is used to treat type 2 diabetes mellitus. It is a potent and selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates glucose and lipid metabolism. Pioglitazone has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular events in diabetic patients.
Mechanism of Action
PPARγ is a nuclear receptor that is expressed in adipose tissue, liver, skeletal muscle, and other tissues involved in glucose and lipid metabolism. Pioglitazone binds to and activates PPARγ, leading to increased expression of genes involved in glucose uptake and utilization, such as glucose transporter 4 (GLUT4) and insulin receptor substrate 1 (IRS1). Pioglitazone also decreases the expression of genes involved in gluconeogenesis and lipogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and fatty acid synthase (FAS). In addition, 3-methyl-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin 6 (IL-6).
Biochemical and Physiological Effects:
Pioglitazone has been shown to improve insulin sensitivity and glycemic control in diabetic patients. It has also been shown to reduce the risk of cardiovascular events such as myocardial infarction and stroke. In addition, 3-methyl-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to improve lipid metabolism by increasing high-density lipoprotein (HDL) cholesterol and decreasing triglycerides. Pioglitazone has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines such as adiponectin.
Advantages and Limitations for Lab Experiments
Pioglitazone is a well-characterized drug that has been extensively studied in preclinical and clinical settings. It is readily available and has a well-established mechanism of action. Pioglitazone has been shown to be effective in improving insulin sensitivity and reducing inflammation in various tissues. However, 3-methyl-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione has also been associated with some adverse effects such as weight gain, edema, and increased risk of bladder cancer. These limitations should be taken into consideration when designing experiments using 3-methyl-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione.
Future Directions
Pioglitazone has shown promise in treating various metabolic disorders and has potential for other therapeutic applications. Future research directions could include investigating the long-term effects of 3-methyl-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione on cardiovascular health, exploring its potential in treating other conditions such as Alzheimer's disease and cancer, and developing more selective PPARγ agonists with fewer adverse effects. In addition, the role of PPARγ in regulating immune function and inflammation warrants further investigation, as this could have implications for the treatment of autoimmune diseases and other inflammatory conditions.
Synthesis Methods
Pioglitazone can be synthesized by reacting 5-(4-bromobenzylidene)-3-methyl-2,4-thiazolidinedione with piperidine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the bromine atom by the piperidine nitrogen, followed by cyclization of the resulting intermediate to form the thiazolidinedione ring. The final product is obtained after purification by column chromatography.
Scientific Research Applications
Pioglitazone has been extensively studied in preclinical and clinical settings for its therapeutic potential in treating diabetes and related metabolic disorders. It has also been investigated for its potential in treating other conditions such as non-alcoholic fatty liver disease, Alzheimer's disease, and cancer. Pioglitazone has been shown to improve insulin sensitivity, decrease insulin resistance, and reduce inflammation in various tissues. It has also been shown to modulate lipid metabolism and improve cardiovascular function. These effects are mediated through activation of PPARγ, which regulates gene expression involved in glucose and lipid metabolism.
properties
IUPAC Name |
(5Z)-3-methyl-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-17-15(19)14(21-16(17)20)11-12-5-7-13(8-6-12)18-9-3-2-4-10-18/h5-8,11H,2-4,9-10H2,1H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVYTZNPZVUMKO-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)N3CCCCC3)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)N3CCCCC3)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B5031290.png)
![3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5031293.png)

![ethyl 4,5-dimethyl-2-[({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5031305.png)

![ethyl 2-{[2-cyano-3-(3-propoxyphenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5031315.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5031350.png)

![3-(diphenylmethyl)-5-(3-pyridinylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5031359.png)
![N-(3,4-dimethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5031376.png)

![(1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5031385.png)
![ethyl 3-amino-1-(4-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5031392.png)